molecular formula C9H10N2S B166424 2-(1H-Benzimidazol-1-yl)ethane-1-thiol CAS No. 135206-61-0

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Katalognummer: B166424
CAS-Nummer: 135206-61-0
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: RJNFOYZSIWLCOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-1-yl)ethane-1-thiol, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The benzimidazole scaffold is known for its significant antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains. For instance:

  • Bacterial Inhibition : Studies have demonstrated that compounds containing the benzimidazole structure can inhibit both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : In addition to antibacterial effects, some derivatives display antifungal activity, with notable inhibition against Candida albicans .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been extensively studied:

  • HIV Inhibition : Compounds derived from benzimidazole have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Some derivatives exhibited low effective concentrations (EC50) as potent as 0.386 × 10⁻⁵ μM .
  • Other Viral Targets : Research also highlights the efficacy of these compounds against other viruses such as the hepatitis B virus (HBV), herpes simplex virus (HSV), and bovine viral diarrhea virus (BVDV). For instance, a specific derivative showed an EC50 value of 1.11 mM against BVDV .

Anti-inflammatory and Analgesic Properties

Recent studies have identified significant anti-inflammatory effects associated with benzimidazole derivatives:

  • Inhibition of Cyclooxygenase (COX) : Several compounds demonstrated remarkable inhibition of COX enzymes, which are crucial in the inflammatory process. For example, some derivatives achieved IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
  • Pain Relief : The analgesic properties of these compounds were evaluated through various assays, indicating their potential as alternatives to conventional pain relievers. For instance, certain derivatives exhibited up to 88% inhibition in pain models compared to standard treatments .

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : Compounds have shown promising results against various cancer cell lines, including those derived from liver and breast cancers. Some studies reported that specific derivatives had comparable efficacy to established chemotherapeutic agents .

Summary of Findings

The following table summarizes key findings regarding the applications of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol:

Application TypeTarget Organisms/ConditionsNotable Findings
AntimicrobialS. aureus, E. coli, C. albicansMIC values from 12.5 to 250 μg/ml
AntiviralHIV, HBV, HSV, BVDVEC50 values as low as 0.386 × 10⁻⁵ μM against HIV
Anti-inflammatoryCOX enzymesIC50 values lower than diclofenac
AnalgesicPain modelsUp to 88% inhibition compared to standard drugs
AnticancerVarious cancer cell linesComparable efficacy to established treatments

Eigenschaften

CAS-Nummer

135206-61-0

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

2-(benzimidazol-1-yl)ethanethiol

InChI

InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2

InChI-Schlüssel

RJNFOYZSIWLCOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCS

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CCS

Synonyme

1H-Benzimidazole-1-ethanethiol(9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-tritylthioethyl)benzimidazole (7.0 g, 16.6 mmol) in a mixture of methanol (50 ml) and chloroform (80 ml), were added pyridine (1.32 ml, 16.3 mmol) and then silver nitrate (2.9 g, 17.1 mmol). The mixture was stirred for 3 hours at room temperature. Precipitates then separated out were collected and washed with methanol and then with ethyl ether to give silver salt of 1-(2-mercaptoethyl)benzimidazole (4.73 g, 99%). The silver salt (4.73 g, 16.6 mmol) was suspended in dichloromethane (250 ml), which was bubbled with hydrogen sulfide at 0° C. for one hour. Precipitates were filtered off, and the filtrate was concentrated to give 1-(2-mercaptoethyl)benzimidazole (2.35 g, 79%) as colorless powder (2.35 g, 79%).
Name
1-(2-tritylthioethyl)benzimidazole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.